molecular formula C10H13NO4 B14177623 2-hydroxy-N,5-dimethoxy-N-methylbenzamide CAS No. 923017-21-4

2-hydroxy-N,5-dimethoxy-N-methylbenzamide

Cat. No.: B14177623
CAS No.: 923017-21-4
M. Wt: 211.21 g/mol
InChI Key: ZZNXADABPNPLNI-UHFFFAOYSA-N
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Description

2-Hydroxy-N,5-dimethoxy-N-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicine, agriculture, and industry. This compound is characterized by the presence of hydroxyl, methoxy, and methyl functional groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N,5-dimethoxy-N-methylbenzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with methylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,5-dimethoxybenzoic acid+methylamineThis compound+water\text{2,5-dimethoxybenzoic acid} + \text{methylamine} \rightarrow \text{this compound} + \text{water} 2,5-dimethoxybenzoic acid+methylamine→this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N,5-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N,5-dimethoxybenzaldehyde.

    Reduction: Formation of 2-hydroxy-N,5-dimethoxy-N-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-N,5-dimethoxy-N-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N,5-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding to target proteins and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N,5-dimethoxy-N-methylbenzamide is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

923017-21-4

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-hydroxy-N,5-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H13NO4/c1-11(15-3)10(13)8-6-7(14-2)4-5-9(8)12/h4-6,12H,1-3H3

InChI Key

ZZNXADABPNPLNI-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)OC)O)OC

Origin of Product

United States

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